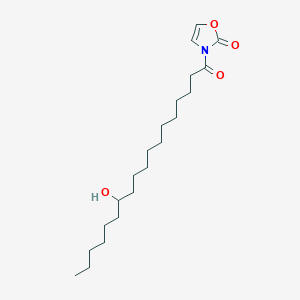
3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a hydroxyoctadecanoyl group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one typically involves the reaction of 12-hydroxyoctadecanoic acid with an appropriate oxazole precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. The process may involve steps such as esterification, cyclization, and purification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted oxazole compounds. These products can have different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and oxazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Hydroxyoctadecanoic acid: A hydroxy fatty acid with similar structural features.
Oxazole derivatives: Compounds containing the oxazole ring with different substituents.
Uniqueness
3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one is unique due to the combination of the hydroxyoctadecanoyl group and the oxazole ring. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
78605-41-1 |
|---|---|
Molekularformel |
C21H37NO4 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
3-(12-hydroxyoctadecanoyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C21H37NO4/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-20(24)22-17-18-26-21(22)25/h17-19,23H,2-16H2,1H3 |
InChI-Schlüssel |
GQUZRPRRQFQMTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)N1C=COC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
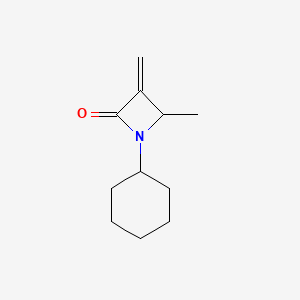
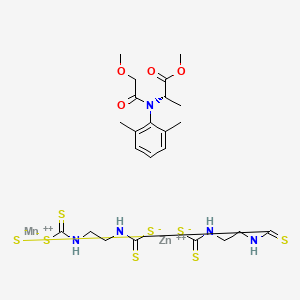
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
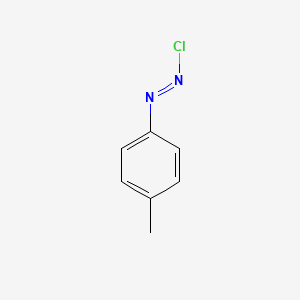
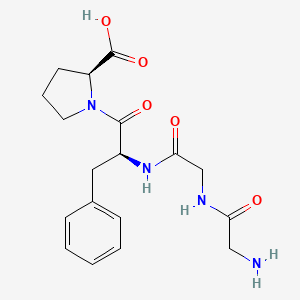
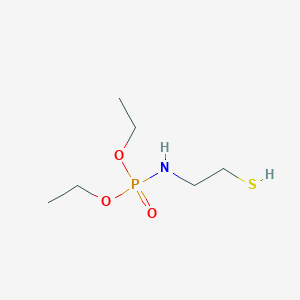
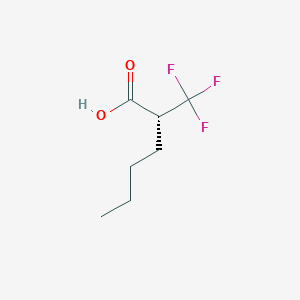
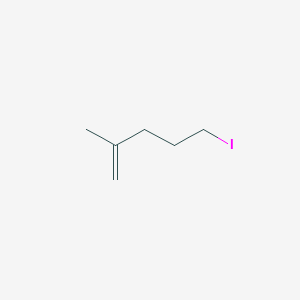
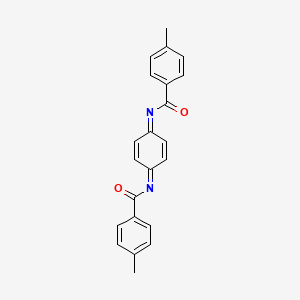
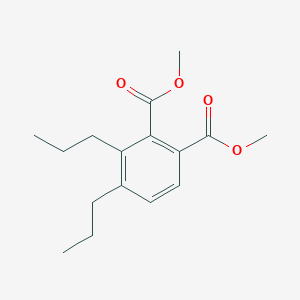

![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)
